2-chloro-N-(2-fluorophenyl)propanamide
Description
Overview of Halogenated Amide Scaffolds in Organic Synthesis
The introduction of halogen atoms into organic molecules, a process known as halogenation, is a powerful strategy in synthetic chemistry. Halogenated amide scaffolds are particularly valuable as they serve as versatile intermediates. The presence of a halogen, such as chlorine or fluorine, can influence the molecule's conformation, lipophilicity, and metabolic stability. Furthermore, the halogen atom can act as a handle for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The regioselective introduction of halogens into N-aryl amides is an area of active research, with various methods being developed to achieve this efficiently.
Significance of 2-chloro-N-(2-fluorophenyl)propanamide within the N-Substituted Propanamide Class
This compound is a distinct compound within the N-substituted propanamide family, featuring both a chlorine and a fluorine atom at specific positions. The 2-chloro group on the propanamide chain introduces a reactive center, making it a valuable precursor for nucleophilic substitution reactions. The 2-fluorophenyl group attached to the nitrogen atom can significantly impact the compound's electronic properties and biological interactions. This combination of features suggests its potential utility as a building block in the synthesis of more elaborate molecules with potential applications in various fields of chemical research.
While specific, high-profile applications of this compound are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of active pharmaceutical ingredients (APIs) suggests its importance. For instance, related compounds like 2-chloro-N-(p-tolyl)propanamide are known to be key intermediates in the synthesis of APIs. nih.govresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClFNO |
| Molecular Weight | 201.63 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297) (predicted) |
Note: Some properties are predicted based on the general characteristics of similar compounds.
Research Trajectories and Academic Relevance of the Compound
The academic relevance of this compound primarily lies in its potential as a synthetic intermediate. Research trajectories involving this compound are likely to be in the areas of synthetic methodology development and medicinal chemistry. Its bifunctional nature, possessing both a reactive chloro-amide moiety and a fluorinated aromatic ring, makes it an interesting subject for exploring new chemical reactions and constructing libraries of compounds for biological screening.
Although direct research citing the use of this compound in proteomics is not readily found, its commercial availability as a "biochemical for proteomics research" by some suppliers suggests a potential, albeit niche, application in this field. This could involve its use as a reagent for modifying proteins or as a component in the synthesis of probes for studying protein interactions. However, without specific literature to this effect, its role in proteomics remains largely speculative.
A plausible and common synthetic route to this compound involves the acylation of 2-fluoroaniline (B146934) with 2-chloropropanoyl chloride. This is a standard method for the formation of N-aryl amides and is widely used in organic synthesis.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
|---|---|
| Mass Spectrometry (Electron Ionization) | Molecular ion peak (M+) at m/z 201, with a characteristic isotopic pattern for a chlorine-containing compound. nist.gov |
| Infrared (IR) Spectroscopy (Predicted) | Characteristic absorption bands for N-H stretching, C=O (amide I) stretching, and C-Cl stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted) | Signals corresponding to the aromatic protons of the 2-fluorophenyl group, the methine proton adjacent to the chlorine atom, and the methyl protons of the propanamide backbone. |
Note: Predicted data is based on the known spectral characteristics of similar functional groups and compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIHVRDPCNXWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Solid State Analysis of 2 Chloro N 2 Fluorophenyl Propanamide
Crystallographic Analysis (X-ray Diffraction Studies)
Single-crystal X-ray diffraction studies have been instrumental in determining the three-dimensional structure of 2-chloro-N-(2-fluorophenyl)propanamide. These analyses offer critical insights into the molecule's conformation, how it arranges itself in the solid state, and the non-covalent forces that govern its supramolecular assembly.
Determination of Crystal Packing and Unit Cell Parameters
The crystallographic investigation of this compound revealed that it crystallizes in the monoclinic system. The specific arrangement of the molecules corresponds to the P21/c space group. The unit cell is the fundamental repeating block of the crystal lattice, and its precise dimensions have been determined as detailed in the table below. The unit cell contains four molecules (Z = 4) of the compound.
| Crystal Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.383(3) |
| b (Å) | 8.875(3) |
| c (Å) | 11.516(4) |
| β (°) | 100.32(3) |
| Volume (ų) | 944.2(5) |
| Z | 4 |
Investigation of Intramolecular and Intermolecular Interactions
A key feature of the crystal packing is the presence of intermolecular N-H···O hydrogen bonds. In this arrangement, the amide hydrogen atom acts as a donor, forming a bond with the carbonyl oxygen atom of an adjacent molecule. These interactions link the molecules into one-dimensional chains, described by the graph-set notation C(4), which propagate along the b-axis of the unit cell.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1-H1···O1 | 0.86 | 2.03 | 2.879(3) | 170 |
The supramolecular assembly is reinforced by C-H···π and π-π stacking interactions. The analysis identified a C-H bond from the propanamide group interacting with the π-system of the fluorophenyl ring. Furthermore, the aromatic rings of adjacent molecules are arranged in a parallel-displaced fashion, engaging in π-π stacking. The distance between the centroids of these stacked rings is 3.655(3) Å, indicating a significant cohesive interaction that contributes to the dense packing of the crystal structure.
Polymorphism and Co-crystallization Phenomena
Based on the available scientific literature, there have been no specific studies published concerning the potential polymorphic forms or co-crystallization behavior of this compound. Further research would be necessary to explore whether this compound can exist in different crystalline forms or form co-crystals with other molecules.
Spectroscopic Characterization Techniques
A multi-faceted approach employing various spectroscopic methods is essential for a thorough characterization of this compound. These techniques provide complementary information regarding the compound's structural framework, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the amide proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the amide group.
The aromatic protons on the 2-fluorophenyl ring would appear as a complex multiplet in the downfield region, typically between 7.0 and 8.5 ppm, due to spin-spin coupling with each other and with the fluorine atom. The amide proton (N-H) is expected to show a broad singlet, with its chemical shift being solvent-dependent. The methine proton (CH-Cl) would likely appear as a quartet, split by the adjacent methyl protons. The methyl protons (CH₃) would, in turn, be observed as a doublet, split by the methine proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the fluorine substituent. The carbon atom bonded to the chlorine atom will also have a characteristic chemical shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C=O | - | ~168-172 |
| CH-Cl | Quartet | ~55-60 |
| CH₃ | Doublet | ~20-25 |
| Aromatic CHs | Multiplet (7.0-8.5) | ~115-140 |
| Aromatic C-F | - | ~150-160 (JC-F coupling) |
| Aromatic C-N | - | ~125-135 |
| NH | Broad Singlet | - |
Note: The predicted chemical shifts are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The molecular formula of the compound is C₉H₉ClFNO, which corresponds to a molecular weight of approximately 201.63 g/mol . scbt.com
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 201. The presence of a chlorine atom would result in a characteristic isotopic pattern, with an [M+2]⁺ peak at m/z 203, having an intensity of approximately one-third of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation Pattern: The fragmentation of this compound under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways for similar N-phenylpropanamides often involve the cleavage of the amide bond. Key expected fragments include:
Loss of the chloropropionyl group: Cleavage of the N-C(O) bond could lead to the formation of a fragment corresponding to the 2-fluoroaniline (B146934) cation.
Loss of the 2-fluorophenylamino group: This would result in a chloropropionyl cation.
Cleavage of the C-Cl bond: Loss of a chlorine radical from the molecular ion is another possible fragmentation pathway.
The NIST WebBook contains an electron ionization mass spectrum for Propanamide, N-(2-fluorophenyl)-2-chloro-, which can be visually inspected for these characteristic peaks. nist.gov
Interactive Data Table: Expected Key Mass Spectrometry Fragments
| m/z | Proposed Fragment Identity |
| 201/203 | [M]⁺ (Molecular ion) |
| 111 | [C₆H₅FN]⁺ (2-fluoroaniline cation) |
| 91/93 | [C₃H₄ClO]⁺ (chloropropionyl cation) |
| 166 | [M - Cl]⁺ |
Note: The fragmentation pattern is predictive and based on common fragmentation pathways for related compounds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3200-3400 cm⁻¹. This peak is often broadened due to hydrogen bonding.
C=O Stretch (Amide I band): A strong absorption band corresponding to the carbonyl stretching vibration is anticipated around 1650-1680 cm⁻¹.
N-H Bend (Amide II band): The N-H bending vibration, coupled with C-N stretching, typically appears around 1520-1570 cm⁻¹.
C-N Stretch: The C-N stretching vibration of the amide is expected in the region of 1200-1300 cm⁻¹.
C-Cl Stretch: The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
C-F Stretch: A strong absorption due to the C-F stretching of the fluorophenyl group is expected in the 1000-1300 cm⁻¹ range.
Aromatic C-H and C=C Stretches: These will give rise to multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic 2-fluorophenyl group and the amide chromophore suggests that this compound will exhibit absorption in the UV region. The spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl group. The exact position of the maximum absorbance (λmax) can be influenced by the solvent polarity.
Computational Chemistry and Molecular Modeling Studies on 2 Chloro N 2 Fluorophenyl Propanamide
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the electronic behavior and stable conformations of 2-chloro-N-(2-fluorophenyl)propanamide. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry to find its most stable three-dimensional structure. jst.org.injst.org.in These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's conformation.
Table 1: Calculated Global Reactivity Descriptors for a Representative N-Aryl Propanamide
| Parameter | Definition | Calculated Value (a.u.) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.245 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.031 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 0.214 |
| Ionization Potential (I) | -EHOMO | 0.245 |
| Electron Affinity (A) | -ELUMO | 0.031 |
| Global Hardness (η) | (I - A) / 2 | 0.107 |
| Global Softness (S) | 1 / (2η) | 4.673 |
| Electronegativity (χ) | (I + A) / 2 | 0.138 |
| Chemical Potential (μ) | -(I + A) / 2 | -0.138 |
| Electrophilicity Index (ω) | μ2 / (2η) | 0.089 |
Data is illustrative and based on findings for structurally similar compounds. jst.org.inresearchgate.net
The electronic character of this compound is largely defined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack. nih.gov
For this molecule, the HOMO is expected to be localized primarily on the fluorophenyl ring and the amide nitrogen, which are electron-rich regions. The LUMO, in contrast, is likely distributed over the propanamide moiety, particularly the carbonyl group and the carbon atom bonded to the chlorine, which are more electrophilic. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov The presence of halogen atoms (chlorine and fluorine) can significantly influence the energy levels of these orbitals, thereby modulating the molecule's reactivity. nih.gov
Natural Bond Orbital (NBO) analysis can further dissect the charge distribution, providing a detailed picture of electron density across the molecule. This analysis reveals the partial charges on each atom, confirming the electronegative character of the oxygen, nitrogen, chlorine, and fluorine atoms and the relatively electropositive nature of the carbonyl carbon and adjacent hydrogens.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations identify energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into the conformational landscapes accessible to this compound at a given temperature. researchgate.net
For a flexible molecule like this, key conformational changes are associated with rotations around single bonds, particularly the C-N amide bond and the C-C bond connecting the phenyl ring to the amide nitrogen. MD simulations can map the potential energy surface associated with these rotations, revealing the most populated (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape upon interacting with a biological target. The resulting "conformational landscape" highlights the range of shapes the molecule can adopt in solution. nih.gov
Molecular Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for understanding the potential biological activity of this compound by modeling its interactions with a hypothetical protein target. eurjchem.comtandfonline.comresearchgate.net
In a typical docking study, the 3D structure of the ligand is placed into the binding site of a target protein, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). The simulation identifies the most stable binding poses and the specific noncovalent interactions that stabilize the ligand-receptor complex. For this compound, these interactions would likely include:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.
Halogen Bonding: The chlorine atom can participate in halogen bonds, acting as a Lewis acid to interact with electron-rich atoms like oxygen or nitrogen in the protein's active site.
Hydrophobic Interactions: The fluorophenyl ring can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues.
Docking studies on similar chloroacetamide derivatives have shown favorable binding energies against various protein targets, underscoring the importance of these interaction types. ekb.egekb.eg
Table 2: Illustrative Molecular Docking Results against a Hypothetical Protein Kinase Target
| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | LEU83, VAL65 | Hydrophobic |
| 1 | -8.5 | GLU101 | Hydrogen Bond (N-H donor) |
| 1 | -8.5 | ASP145 | Hydrogen Bond (C=O acceptor) |
| 2 | -7.9 | PHE144 | π-π Stacking |
| 2 | -7.9 | LYS45 | Hydrogen Bond (C=O acceptor) |
| 3 | -7.2 | GLN85 | Halogen Bond (C-Cl) |
This data is hypothetical and serves to illustrate the typical output of a molecular docking study.
Analysis of Weak Noncovalent Interactions through Theoretical Tools
The stability of molecular crystals and ligand-receptor complexes is governed by a network of weak noncovalent interactions. nih.govnih.gov Tools like Hirshfeld surface analysis provide a powerful way to visualize and quantify these interactions within a crystal structure.
The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates over all others. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds. iucr.org
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Structurally Related Chloro-N-phenylacetamide
| Interaction Type | Contribution (%) | Characteristic Feature on 2D Fingerprint Plot |
|---|---|---|
| H···H | 35.5% | Large, centrally located region |
| C···H / H···C | 11.8% | Prominent "wings" on either side of the diagonal |
| O···H / H···O | 11.6% | Sharp, distinct spikes at low de and di values |
| Cl···H / H···Cl | 19.2% | Symmetrical "wings" or spikes |
| S···H / H···S | 9.7% | Characteristic spikes (from an analogous sulfur-containing compound) |
| Other (C···C, C···Cl, etc.) | 12.2% | Diffuse points, less prominent features |
Data is based on published findings for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide and serves as a representative example. nih.gov
Structure Activity Relationships Sar and Derivative Design for N Substituted Propanamides
Impact of Substitutions on the N-Aryl Moiety on Molecular Properties and Potential Biological Activity
Substitutions on the N-aryl ring of propanamide derivatives can significantly influence their physicochemical properties and, consequently, their potential biological activity. The presence and position of substituents like halogens on the phenyl ring can alter factors such as lipophilicity, electronic distribution, and steric profile, which are critical for molecular recognition and binding to biological targets.
For instance, in a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides investigated as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, the fluoro substitution was a key element in the design of potent compounds. nih.govnih.gov The electron-withdrawing nature of the fluorine atom can modulate the pKa of the amide nitrogen and influence hydrogen bonding capabilities. In the case of 2-chloro-N-(2-fluorophenyl)propanamide, the ortho-fluoro substitution is expected to induce a conformational preference in the molecule by influencing the dihedral angle between the phenyl ring and the propanamide side chain. This conformational constraint can be a critical determinant for binding to a specific biological target.
Research on Nα-aroyl-N-aryl-phenylalanine amides has also highlighted the importance of substitutions on the aryl group for biological activity. mdpi.com Modifications to the N-naphthalene and fluorophenyl moieties in certain compounds were shown to alter their inhibitory potency and selectivity for equilibrative nucleoside transporters (ENTs). frontiersin.org Specifically, the replacement of a naphthalene (B1677914) moiety with a benzene (B151609) ring could abolish the inhibitory effects on ENT1 and ENT2. frontiersin.org This underscores the sensitivity of biological targets to the size and electronic nature of the N-aryl substituent.
The following table summarizes the impact of different N-aryl substitutions on the activity of various propanamide derivatives, providing insights into the potential role of the 2-fluorophenyl group in the title compound.
| Compound Series | N-Aryl Substitution | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides | 3-Fluoro | Considered a key pharmacophoric element for potent TRPV1 antagonism. | nih.govnih.gov |
| FPMINT Analogues | Replacement of naphthalene with benzene | Abolished inhibitory effects on ENT1 and ENT2. | frontiersin.org |
| FPMINT Analogues | Modifications to the fluorophenyl moiety | Changed inhibitory potency and selectivity for ENT1 and ENT2. | frontiersin.org |
| Nα-Aroyl-N-Aryl-Phenylalanine Amides | Varied aryl substitutions | Demonstrated significant activity against various non-tuberculous mycobacteria. | mdpi.com |
Influence of Halogen Position and Type on the Propanamide Backbone on Molecular Function
The presence of a halogen, such as chlorine, can introduce favorable interactions with biological targets through halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. nih.gov The crystal structure of a related compound, 2-chloro-N-(p-tolyl)propanamide, reveals weak C-Cl⋯O=C halogen bonding, which contributes to the crystal packing. nih.govnih.govresearchgate.net Such interactions can also be crucial for ligand-receptor binding.
Furthermore, the stereochemistry at the C-2 position, which is a chiral center when substituted, is often critical for biological activity. For instance, in a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, the (S)-configuration at the α-methyl position of the propanamide was found to be significantly more potent than the (R)-isomer, suggesting a stereospecific interaction with the receptor's hydrophobic pocket. nih.govresearchgate.net While this compound is often supplied as a racemate, it is plausible that one enantiomer would exhibit higher biological activity than the other.
The following table illustrates the influence of modifications on the propanamide backbone in related compounds.
| Compound Series | Backbone Modification | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides | α,α'-dimethyl substitution | Dramatic loss in receptor activity compared to α-methyl amides. | nih.govresearchgate.net |
| 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides | (S)-configuration at α-methyl | Significantly more potent than the (R)-isomer as a TRPV1 antagonist. | nih.govresearchgate.net |
| N-Aryl amides | ortho-Halogenation | A versatile synthetic handle for further functionalization. | nih.gov |
Rational Design Principles for Modulating Specific Molecular Interactions
The rational design of N-substituted propanamides involves a deep understanding of the SAR to modulate specific molecular interactions with a target. This process often utilizes computational modeling and structural biology to guide the synthesis of new derivatives with improved properties.
A key principle in the rational design of propanamide derivatives is the optimization of hydrophobic and hydrogen bonding interactions. For example, in the design of potent TRPV1 antagonists, a docking study with a homology model of the human TRPV1 receptor identified crucial hydrogen bonds between the ligand and the receptor. nih.govresearchgate.net The 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide moiety was found to make important hydrophobic and hydrogen bonding interactions with specific amino acid residues. researchgate.net
Another design principle is the use of bioisosteric replacements to improve pharmacokinetic or pharmacodynamic properties. For instance, replacing a thiourea (B124793) linkage with a more stable propanamide group in a series of TRPV1 antagonists led to compounds with higher binding affinity and more potent antagonism, while also avoiding potential toxicity associated with the thiourea functional group. nih.govresearchgate.net
The regioselective introduction of halogens is another important strategy in rational drug design. A novel protocol for the regioselective ortho-halogenation of N-aryl amides highlights the ability to precisely install a halogen atom to act as a versatile synthetic handle for further modifications or to directly participate in binding interactions. nih.gov
Comparative Analysis of N-Alkyl vs. N-Aryl Propanamide Derivatives
The nature of the substituent on the amide nitrogen, whether it is an alkyl or an aryl group, has a profound impact on the properties and potential biological activity of propanamide derivatives. This distinction is fundamental to understanding the SAR of this class of compounds.
Solubility and Lipophilicity: Generally, N-aryl derivatives tend to be more lipophilic and less water-soluble than their N-alkyl counterparts, which can have significant implications for their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). For instance, N-aryl acrylamides have demonstrated poor solubility in semi-aqueous media compared to N-alkyl derivatives. mdpi.com
Reactivity and Stability: The reactivity of the amide group can also differ. For example, studies on N-substituted maleimides have shown that N-aryl derivatives react approximately 2.5 times faster with thiolate substrates compared to N-alkyl derivatives. mdpi.com This difference in reactivity can be crucial in the context of covalent inhibitors or probes.
Biological Activity: In terms of biological activity, both N-alkyl and N-aryl propanamides have been found to be active in various contexts. For example, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides showed a wide spectrum of antiproliferative activity against various cancer cell lines. nih.gov On the other hand, numerous biologically active compounds, including pharmaceuticals, feature the N-aryl amide motif. researchgate.net The choice between an N-alkyl and an N-aryl substituent is therefore highly dependent on the specific biological target and the desired pharmacological effect.
The following table provides a comparative summary of the general properties of N-alkyl versus N-aryl propanamide derivatives.
| Property | N-Alkyl Propanamides | N-Aryl Propanamides | Reference |
|---|---|---|---|
| Electronic Effect | Localized nitrogen lone pair. | Delocalized nitrogen lone pair into the aryl ring. | mdpi.com |
| Solubility | Generally more soluble in aqueous media. | Generally less soluble in aqueous media, more lipophilic. | mdpi.com |
| Reactivity | Can exhibit different rates of reaction compared to N-aryl derivatives. | Can exhibit enhanced reactivity in certain contexts (e.g., maleimides with thiolates). | mdpi.com |
| Biological Activity | Demonstrated activity in various contexts, such as antiproliferative agents. | A common motif in a wide range of biologically active compounds and pharmaceuticals. | nih.govresearchgate.net |
Environmental Fate and Degradation Pathways of 2 Chloro N 2 Fluorophenyl Propanamide
Biotic Degradation Mechanisms in Environmental Matrices
The primary pathway for the breakdown of many synthetic organic chemicals in the environment is through the metabolic action of microorganisms. For 2-chloro-N-(2-fluorophenyl)propanamide, biotic degradation involves several key mechanisms driven by microbial communities in soil and water.
Microbial Biotransformation and Metabolism in Soil and Aqueous Systems
The microbial transformation of this compound is expected to proceed through pathways similar to those observed for other chloroacetamide and fluorinated aromatic compounds. In both soil and aquatic environments, microorganisms are the principal agents of biotic degradation. gw-project.orgnih.gov The degradation of related chloroacetamide herbicides is known to occur primarily through microbial metabolism. researchgate.net
Key enzymatic reactions that microorganisms employ to break down such halogenated compounds include:
Dehalogenation: This is a critical step in detoxifying halogenated compounds. nih.gov Microbes can remove the chlorine atom through either reductive, oxidative, or hydrolytic mechanisms. epa.gov Reductive dechlorination, where the halogen is replaced by a hydrogen atom, is a common pathway under anaerobic conditions. epa.govnih.gov
Amide Hydrolysis: Amidase enzymes can cleave the amide bond (-CO-NH-) that links the propanoyl group to the fluorophenyl ring. This would break the molecule into two smaller, more readily degradable components: 2-fluoroaniline (B146934) and 2-chloropropanoic acid. researchgate.net
Hydroxylation: Microorganisms, particularly bacteria, utilize mono- and dioxygenase enzymes to introduce hydroxyl (-OH) groups onto the aromatic ring. gw-project.org This activation step often precedes ring cleavage and is a common strategy in the degradation of aromatic compounds. nih.gov The fluorine substituent on the phenyl ring can influence the position of this hydroxylation. nih.gov
The presence of the carbon-fluorine bond generally increases the stability and recalcitrance of organic compounds due to its high bond energy. nih.gov However, microbial systems have evolved mechanisms to metabolize fluorinated substances, although the rates can be slow. nih.govnih.govacs.org
Identification of Intermediate Metabolites and Proposed Degradation Pathways
While specific studies identifying the metabolites of this compound are not available, a plausible degradation pathway can be proposed based on the metabolism of analogous chloroacetamide and anilide compounds. researchgate.netnih.gov
A likely initial step is the hydrolysis of the amide bond , catalyzed by microbial amidases. This would yield:
2-fluoroaniline
2-chloropropanoic acid
Following this initial cleavage, these intermediates would undergo further degradation:
2-fluoroaniline would likely be degraded through hydroxylation of the aromatic ring to form fluorinated catechols. These catechols are key intermediates that can then undergo ring cleavage, leading to mineralization into carbon dioxide and water. researchgate.net
2-chloropropanoic acid can be dechlorinated by microbial dehalogenases to form 2-hydroxypropanoic acid (lactic acid), a common metabolite that can readily enter central metabolic pathways.
An alternative initial pathway could involve dechlorination of the parent molecule to form N-(2-fluorophenyl)propanamide. This product would then be subject to amide hydrolysis, yielding 2-fluoroaniline and propanoic acid.
The degradation of related chloroacetanilide herbicides like alachlor (B1666766) often involves N-dealkylation and subsequent metabolism of the resulting aniline (B41778) derivative, which is bioactivated through hydroxylation and oxidation. nih.govsemanticscholar.org This suggests that hydroxylation of the 2-fluorophenyl ring is a probable step in the degradation cascade of this compound. researchgate.net
Proposed Degradation Pathway for this compound
| Step | Reaction | Precursor Compound | Resulting Metabolite(s) |
|---|---|---|---|
| 1a | Amide Hydrolysis | This compound | 2-fluoroaniline and 2-chloropropanoic acid |
| 1b | Dechlorination | This compound | N-(2-fluorophenyl)propanamide |
| 2a | Aromatic Hydroxylation & Ring Cleavage | 2-fluoroaniline | Fluorinated catechols, leading to mineralization |
| 2b | Dechlorination | 2-chloropropanoic acid | 2-hydroxypropanoic acid (Lactic Acid) |
| 2c | Amide Hydrolysis | N-(2-fluorophenyl)propanamide | 2-fluoroaniline and Propanoic acid |
Role of Specific Microbial Consortia in Degradation
The complete mineralization of complex organic pollutants is often accomplished not by a single microbial species, but by the synergistic action of a microbial consortium. plos.org Different species within the consortium perform specialized roles, metabolizing intermediates that might be toxic to other members. While no specific consortium has been identified for degrading this compound, research on other halogenated herbicides provides insight into the types of microorganisms likely involved.
Genera such as Pseudomonas, Sphingobium, Bacillus, and Acinetobacter are frequently implicated in the degradation of chloroacetamide herbicides and other halogenated aromatic compounds. nih.govresearchgate.net For instance, microbial consortia have demonstrated the ability to efficiently degrade persistent compounds by sharing metabolic pathways. plos.org The degradation of fluorinated compounds has been observed in consortia from garden soil, which were capable of cleaving the carbon-fluorine bond. nih.govacs.org It is highly probable that a mixed community of bacteria, possessing a diverse array of enzymes including amidases, dehalogenases, and dioxygenases, would be required for the efficient breakdown of this compound in the environment. researchgate.netnih.gov
Abiotic Degradation Processes in Environmental Contexts (e.g., Photolysis, Hydrolysis)
Abiotic processes, independent of microbial activity, also contribute to the transformation of chemicals in the environment. The most significant of these for a compound like this compound are photolysis and hydrolysis. theses.fr
Photolysis: This process involves the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. For related chloroacetanilide herbicides, direct photolysis in aqueous solutions tends to be a slow process. uiowa.edu However, degradation can be more significant on soil surfaces. nih.gov Photochemical degradation can be accelerated by photosensitizing agents present in natural waters, such as dissolved organic matter. scispace.com The primary photodegradation reactions for similar compounds include dechlorination and dealkylation. nih.gov
Hydrolysis: This is a chemical reaction with water. The amide bond in this compound can be susceptible to hydrolysis, which would cleave the molecule. The rate of hydrolysis is highly dependent on pH and temperature. Chloroacetamide herbicides are generally stable and undergo slow hydrolysis at neutral pH. researchgate.net However, the reaction can be catalyzed under strongly acidic or alkaline conditions. researchgate.net Base-catalyzed hydrolysis often proceeds via a nucleophilic substitution (SN2) reaction, where the chlorine atom is replaced by a hydroxide (B78521) ion (-OH), while acid-catalyzed hydrolysis can lead to cleavage of the amide bond. researchgate.net
Environmental Persistence and Transformation Kinetics
The environmental persistence of this compound is determined by the combined rates of biotic and abiotic degradation. Its chemical structure, featuring a stable aromatic ring and halogen substituents, suggests it is likely to be moderately persistent in the environment. nih.govnih.gov
The kinetics of degradation often follow first-order models, where the rate of transformation is proportional to the concentration of the compound. The persistence is commonly expressed as a half-life (t½), the time required for 50% of the initial concentration to dissipate.
While specific kinetic data for this compound is unavailable, the table below presents typical half-lives for the related chloroacetanilide herbicide alachlor under various environmental conditions to provide a contextual reference.
Representative Degradation Half-Lives for the Analogous Compound Alachlor
| Degradation Process | Environmental Matrix | Condition | Half-Life (t½) Range (Days) |
|---|---|---|---|
| Biotic Degradation | Soil | Aerobic | 15 - 45 |
| Photolysis | Water (Aqueous) | pH 7 | 20 - 100+ |
| Photolysis | Soil Surface | - | 10 - 30 |
| Hydrolysis | Water | pH 5 | > 200 |
| Hydrolysis | Water | pH 7 | > 200 |
| Hydrolysis | Water | pH 9 | ~ 68 |
Note: Data are for the analogous compound alachlor and serve as an illustrative example of potential transformation kinetics. Actual rates for this compound may vary.
The persistence in soil is influenced by factors like microbial population density, soil type, moisture, and temperature. nih.gov In aquatic systems, persistence is governed by a combination of microbial degradation, photolysis, and hydrolysis, with their relative importance depending on water depth, clarity, pH, and temperature. theses.fr
Exploration of Molecular Mechanisms and Interactions
Investigation of Binding Interactions with Biochemical Targets (e.g., Proteins, Enzymes)
There is currently no published research detailing the specific binding interactions of 2-chloro-N-(2-fluorophenyl)propanamide with any biochemical targets such as proteins or enzymes. Scientific inquiry into which proteins this compound may interact with, the nature of these interactions (e.g., covalent, non-covalent), and the functional consequences of such binding has not been documented.
Modulation of General Biochemical Pathways
Information regarding the modulation of any general biochemical pathways by this compound is not available. Studies that would elucidate its effects on metabolic, signaling, or other cellular pathways have not been reported. Therefore, its impact on cellular function and physiology remains unknown.
Targeted Degradation Concepts in Biological Systems (e.g., utilizing Ubiquitin-Proteasome System in plant cells)
There is no scientific evidence to suggest that this compound is involved in targeted degradation concepts, such as the ubiquitin-proteasome system in plant cells or any other biological system. Research into its potential to act as a molecular glue or a heterobifunctional degrader, linking target proteins to E3 ubiquitin ligases for subsequent degradation by the proteasome, has not been conducted or published. The ubiquitin-proteasome system is a critical cellular process for protein degradation and regulation in eukaryotes, including plants. However, the role of this compound within this system has not been explored.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, UPLC, Gas Chromatography)
Chromatography is the cornerstone of modern analytical chemistry, providing the means to separate individual components from a mixture. The choice of technique—High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), or Gas Chromatography (GC)—depends on the physicochemical properties of the analyte, such as its volatility and thermal stability. For compounds structurally similar to 2-chloro-N-(2-fluorophenyl)propanamide, such as fentanyl analogs, both liquid and gas chromatography are extensively used. nih.govtandfonline.com
Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities. nist.gov For the analysis of related fluorinated fentanyl compounds, specific GC parameters have been established to achieve effective separation. A common approach involves using a capillary column, such as an HP-5MS (30 m length, 0.25 mm i.d., 0.25 μm film thickness), with helium as the carrier gas. mmu.ac.uk A programmed temperature gradient is typically employed to ensure the efficient elution of analytes. mmu.ac.ukplos.org
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC) , are preferred for non-volatile or thermally labile compounds. These techniques separate analytes based on their interactions with a stationary phase (the column) and a liquid mobile phase. UPLC utilizes smaller particle sizes in the column packing (typically <2 µm), which allows for higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov For fentanyl-related compounds, reversed-phase chromatography with C18 columns is a common choice. frontiersin.orgcfsre.org The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). plos.orgfrontiersin.org
| Technique | Column | Mobile Phase / Carrier Gas | Temperature Program / Gradient | Reference |
| GC-MS | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Helium (1.2 mL/min) | 100°C to 200°C at 30°C/min, then varied rates to 265°C | mmu.ac.uk |
| GC-MS | DB-5MS (30 m x 0.25 mm, 0.25 µm) | Helium (1.0 mL/min) | 180°C (1 min), then 10°C/min to 300°C (hold 8 min) | nih.gov |
| UPLC-MS/MS | Waters BEH C18 (2.1 x 100 mm, 1.7 µm) | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile | Gradient elution over a 4-minute cycle | nih.gov |
| UHPLC-QTOF-MS | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | A: 10 mM Ammonium formate (pH 3.0); B: Acetonitrile | Gradient: 5% B to 95% B over 13 min | cfsre.org |
Hyphenated Mass Spectrometry for Trace Analysis and Metabolite Profiling (e.g., LC-MS, GC-MS)
Hyphenating chromatographic systems with mass spectrometry (MS) creates a powerful analytical tool that combines the superior separation capabilities of chromatography with the sensitive and specific detection provided by MS. This is the gold standard for trace analysis and the identification of unknown compounds, including metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) analysis typically uses electron ionization (EI), which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for a given compound. nist.gov These fragments can be compared against spectral libraries for confident identification. tandfonline.com For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity by focusing the detector on specific fragment ions characteristic of the target analyte. mmu.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), is indispensable for analyzing non-volatile compounds in complex biological matrices. nih.gov Electrospray ionization (ESI) is a common soft ionization technique that keeps the molecule intact, typically as a protonated molecule [M+H]+. nih.gov In tandem MS, this precursor ion is selected and fragmented to produce product ions. By monitoring specific precursor-to-product ion transitions in a mode known as multiple reaction monitoring (MRM), analysts can achieve exceptional selectivity and sensitivity, enabling quantification at very low levels (ng/L or pg/mL). nih.govfrontiersin.org
High-resolution mass spectrometry (HRMS), often using time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. cfsre.orgnih.gov This capability is crucial for metabolite profiling, where the elemental composition of unknown metabolites can be determined from their exact mass. nih.govnih.gov For fluorofentanyl isomers, which are structurally related to this compound, metabolic pathways have been studied using human hepatocytes and HRMS. Common biotransformations include N-dealkylation, hydroxylation, and the formation of hydroxymethoxy metabolites. nih.govnih.govresearchgate.net
| Technique | Ionization Mode | Mass Analyzer | Key Application | Findings / Parameters | Reference |
| GC-MS | Electron Ionization (EI) at 70 eV | Quadrupole / Mass Selective Detector | Identification and Quantification | Full scan m/z 50-450; SIM mode for trace quantification. | mmu.ac.uknih.gov |
| LC-MS/MS | Electrospray (ESI+) | Triple Quadrupole | Targeted Quantification in biological fluids | Multiple Reaction Monitoring (MRM) for specific transitions; LOQs in the ng/L range. | frontiersin.orgnih.gov |
| LC-QTOF-MS | Electrospray (ESI+) | Quadrupole Time-of-Flight (QTOF) | Metabolite Profiling and Identification | High-resolution mass accuracy (<5 ppm) allows for formula determination of metabolites. | cfsre.orgnih.gov |
Development of Selective and Sensitive Detection Methods in Complex Matrices
Analyzing trace levels of a target compound in complex matrices like blood, urine, hair, or environmental water presents significant challenges, primarily due to the presence of numerous interfering substances. nih.govrsc.org The development of robust analytical methods requires meticulous optimization of sample preparation, chromatography, and detection.
Sample Preparation is a critical first step to isolate the analyte and remove matrix components that can interfere with analysis or suppress the detector signal. Common techniques include:
Protein Precipitation (PPT): A simple and rapid method for blood or plasma samples, often using acetonitrile or acetone. tandfonline.comfrontiersin.org
Liquid-Liquid Extraction (LLE): Separates the analyte based on its solubility in two immiscible liquid phases.
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind and elute the analyte, providing a cleaner extract than PPT or LLE. tandfonline.com
The ultimate goal is to develop methods with very low limits of detection (LOD) and quantification (LOQ). For fentanyl analogs, highly sensitive UPLC-MS/MS methods have been validated with LOQs in the low ng/L range for blood and urine and the pg/mg range for hair, demonstrating the ability to detect minute quantities. frontiersin.orgnih.govnih.gov
Recent research also explores novel ionization and detection techniques to further enhance speed and sensitivity. One such innovative approach is Leidenfrost desorption-assisted low-temperature arc plasma ionization mass spectrometry, which has been used for the rapid detection of furanyl fentanyl in various complex matrices with minimal sample pretreatment and a detection limit of 10 pg/mL in pure water. rsc.org Such advancements pave the way for faster and more efficient screening of target compounds in challenging samples.
| Matrix | Sample Preparation | Analytical Method | Limit of Quantification (LOQ) | Reference |
| Whole Blood | Protein Precipitation / LLE | UPLC-MS/MS | 2–6 ng/L | frontiersin.orgnih.gov |
| Urine | Dilution ("Dilute-and-Shoot") | UPLC-MS/MS | 2–6 ng/L | frontiersin.orgnih.gov |
| Hair | Methanolic Extraction | GC-MS/MS | 0.5 ng/mg | nih.gov |
| Hair | Solid-Phase Extraction | UPLC-MS/MS | 11–21 pg/mg | frontiersin.orgnih.gov |
| Plasma | Solid-Phase Extraction | UPLC-MS/MS | 5 pg/mL | nih.gov |
Future Research Directions and Applications of 2 Chloro N 2 Fluorophenyl Propanamide in Chemical Science
The propanamide scaffold, particularly when substituted with halogens, represents a versatile platform in chemical science. The specific compound, 2-chloro-N-(2-fluorophenyl)propanamide, embodies key structural features—a chiral center, a reactive chloro- leaving group, and halogenated phenyl rings—that suggest significant potential for future research and application. This article explores prospective research avenues for this compound and its analogs, focusing on the design of new functional molecules, sustainable synthesis, and integration with modern chemical discovery platforms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-(2-fluorophenyl)propanamide, and how do reaction conditions influence yield?
- The synthesis typically involves nucleophilic substitution of 2-chloropropanoyl chloride with 2-fluoroaniline under inert conditions (e.g., nitrogen atmosphere) . Key parameters include temperature (0–5°C to prevent side reactions) and stoichiometric ratios. Solvents like dichloromethane or THF are preferred for better solubility of intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Assign peaks for the fluorophenyl ring (δ 7.1–7.5 ppm for aromatic protons; δ 115–160 ppm for carbons) and the chloro-propanamide backbone (δ 1.5–2.0 ppm for CH3, δ 4.2–4.5 ppm for CH2Cl) . HPLC-MS : Confirm molecular weight (MW 201.625 g/mol) and monitor impurities (<5%) using reverse-phase C18 columns .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Initial screening includes antimicrobial disk diffusion assays (vs. S. aureus and E. coli) and cytotoxicity testing (MTT assay on cancer cell lines like HeLa or MCF-7). EC50 values are calculated to prioritize compounds for further study .
Advanced Research Questions
Q. How does the fluorine substitution at the ortho position affect binding to biological targets compared to other halogenated analogs?
- Fluorine’s electronegativity enhances hydrogen bonding with enzyme active sites (e.g., PRMT5 inhibitors). Comparative molecular docking studies show a 1.8× higher binding affinity for 2-fluoro vs. 2-chloro derivatives due to reduced steric hindrance . SAR analysis of analogs (e.g., 2-chloro-N-(3,4-dimethylphenyl)propanamide) further validates this trend .
Q. What computational models predict the compound’s pharmacokinetic properties?
- ADMET Predictions : SwissADME or QikProp models estimate logP (~2.5), moderate blood-brain barrier penetration, and CYP3A4 metabolism. DFT Calculations : Optimize geometry (B3LYP/6-31G*) to correlate frontier molecular orbitals with reactivity .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Discrepancies often arise from metabolic instability (e.g., hydrolysis of the amide bond). Mitigation strategies include:
- Prodrug Design : Replace the chloro group with a hydrolytically stable moiety (e.g., trifluoromethyl) .
- Microsomal Stability Assays : Use liver microsomes to identify metabolites and adjust dosing regimens .
Methodological Considerations
Q. What strategies improve enantiomeric purity during synthesis?
- Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while asymmetric catalysis (e.g., L-proline) achieves >90% ee .
Q. How are crystallographic studies used to validate structural hypotheses?
- Single-crystal X-ray diffraction (SC-XRD) confirms bond lengths (C-Cl: ~1.79 Å) and dihedral angles between fluorophenyl and amide groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Figure 1: General reaction scheme for the acylation of 2-fluoroaniline with 2-chloropropanoyl chloride.
Figure 2: General reaction scheme for the DCC-mediated condensation of 2-chloropropionic acid and 2-fluoroaniline.
Figure 3: Proposed Buchwald-Hartwig amidation route to this compound.